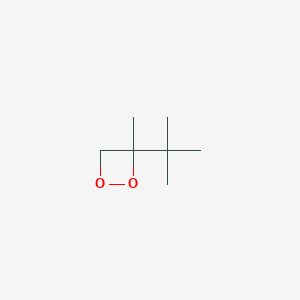
3-tert-Butyl-3-methyl-1,2-dioxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butyl-3-methyl-1,2-dioxetane is an organic compound that belongs to the class of dioxetanes. Dioxetanes are four-membered cyclic peroxides that are known for their unique chemical properties and potential applications in various fields, including chemistry and biology. The structure of this compound consists of a dioxetane ring with a tert-butyl and a methyl group attached to the third carbon atom.
Méthodes De Préparation
The synthesis of 3-tert-Butyl-3-methyl-1,2-dioxetane typically involves the reaction of appropriate precursors under controlled conditions. One common method is the bromo hydroperoxide method, where a bromo compound reacts with a hydroperoxide to form the dioxetane ring . The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure the formation of the desired product. Industrial production methods may involve scaling up these laboratory procedures while maintaining the necessary safety and efficiency standards.
Analyse Des Réactions Chimiques
3-tert-Butyl-3-methyl-1,2-dioxetane undergoes various chemical reactions, including thermolysis and oxidation. Thermolysis of this compound results in the formation of two carbonyl fragments, one of which may be produced in an excited state . The compound can also participate in oxidation reactions, where it acts as a source of molecular oxygen. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and catalysts that facilitate the reaction. The major products formed from these reactions are typically carbonyl compounds and other oxidized derivatives.
Applications De Recherche Scientifique
3-tert-Butyl-3-methyl-1,2-dioxetane has several scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of chemiluminescence and bioluminescence processes . The compound’s ability to produce excited states during decomposition makes it valuable for understanding the principles of light emission in chemical reactions. In biology and medicine, dioxetanes are explored for their potential use in imaging and diagnostic applications due to their luminescent properties. Additionally, the compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of 3-tert-Butyl-3-methyl-1,2-dioxetane involves the cleavage of the dioxetane ring, leading to the formation of reactive intermediates. The decomposition of the compound can proceed through different pathways, resulting in the generation of excited states and the emission of light. The molecular targets and pathways involved in these reactions are primarily related to the breaking and forming of chemical bonds within the dioxetane ring. The energy released during these processes is responsible for the observed chemiluminescence.
Comparaison Avec Des Composés Similaires
3-tert-Butyl-3-methyl-1,2-dioxetane can be compared with other similar compounds, such as 3-methyl-3-ethyl-1,2-dioxetane and 3-methyl-3-propyl-1,2-dioxetane . These compounds share the dioxetane ring structure but differ in the substituents attached to the third carbon atom. The presence of different alkyl groups can influence the stability, reactivity, and luminescent properties of these compounds. This compound is unique due to the presence of the bulky tert-butyl group, which can affect its steric interactions and overall chemical behavior.
Propriétés
Numéro CAS |
86954-72-5 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
3-tert-butyl-3-methyldioxetane |
InChI |
InChI=1S/C7H14O2/c1-6(2,3)7(4)5-8-9-7/h5H2,1-4H3 |
Clé InChI |
AYEIRBAPSLNYFY-UHFFFAOYSA-N |
SMILES canonique |
CC1(COO1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


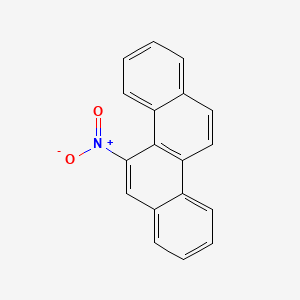

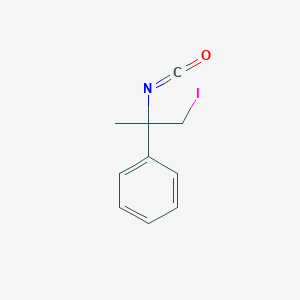
![5-[4-(3-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401073.png)
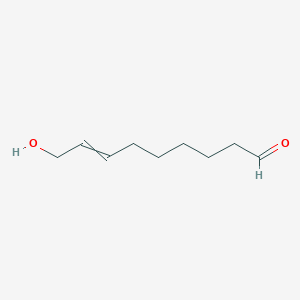

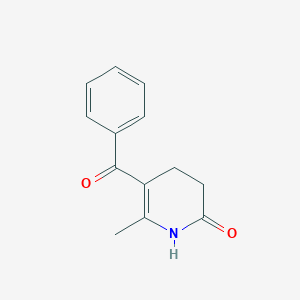
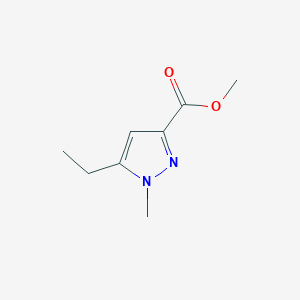
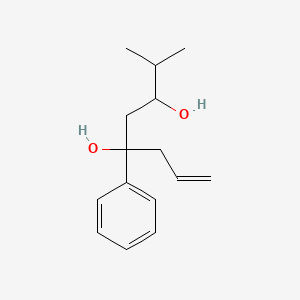
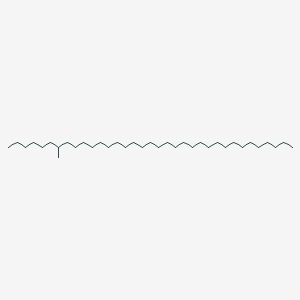
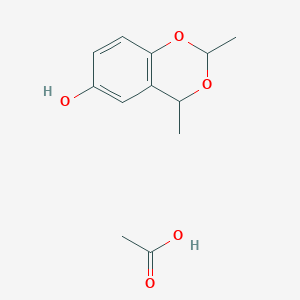
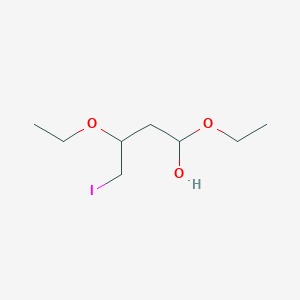
![6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14401138.png)
![3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B14401139.png)
